REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CI.[C:14](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH3:14])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
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20 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at reduced pressure
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added to the residue
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble matters
|
Type
|
FILTRATION
|
Details
|
by the filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |